molecular formula C15H24N2 B2603004 1-Benzyl-2,2,5,5-tetramethylpiperazine CAS No. 501653-34-5

1-Benzyl-2,2,5,5-tetramethylpiperazine

Cat. No.: B2603004
CAS No.: 501653-34-5
M. Wt: 232.371
InChI Key: OYRHWKZRJAQUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2,5,5-tetramethylpiperazine is an organic compound with the chemical formula C₁₅H₂₄N₂. It is a derivative of piperazine, characterized by the presence of a benzyl group and four methyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,5,5-tetramethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2,2,5,5-tetramethylpiperazine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial production often includes rigorous quality control measures to meet the required standards for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2,5,5-tetramethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2,2,5,5-tetramethylpiperazine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-benzyl-2,2,5,5-tetramethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

    1-Benzylpiperazine: Similar in structure but lacks the four methyl groups.

    2,2,5,5-Tetramethylpiperazine: Lacks the benzyl group.

    N-Benzyl-N-methylpiperazine: Contains a methyl group instead of the tetramethyl substitution.

Uniqueness: 1-Benzyl-2,2,5,5-tetramethylpiperazine is unique due to the presence of both the benzyl group and the four methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-2,2,5,5-tetramethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-14(2)12-17(15(3,4)11-16-14)10-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHWKZRJAQUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1CC2=CC=CC=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzyl-2,2,5,5-tetramethyl-piperazine was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 2-methyl-propane-1,2-diamine and acetone cyanohydrin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.